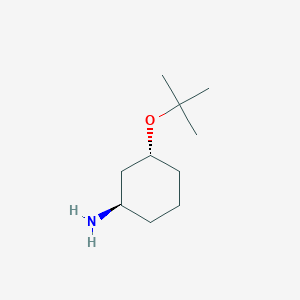

trans-3-tert-Butoxy-cyclohexylamine

Description

Properties

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQAAPXDRKMNZ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Investigations of Trans 3 Tert Butoxy Cyclohexylamine Systems

Elucidation of Conformational Preferences in trans-Substituted Cyclohexanes

The conformational landscape of substituted cyclohexanes is dominated by the chair conformation, which minimizes both angle strain and torsional strain. For disubstituted systems, the relative orientation of the substituents dictates the stability of the possible chair conformers.

The cyclohexane (B81311) ring can undergo a "ring-flip" process, leading to an equilibrium between two distinct chair conformations. For a trans-1,3-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial or 'e,e') or both in axial positions (diaxial or 'a,a').

The primary factor favoring the diequatorial conformation is the avoidance of 1,3-diaxial interactions. In the hypothetical diaxial conformer of trans-3-tert-Butoxy-cyclohexylamine, the axial amino group and the axial tert-butoxy (B1229062) group would each experience destabilizing interactions with the axial hydrogens on the same side of the ring. The diequatorial conformer minimizes these interactions, placing the bulky groups in the less crowded equatorial space.

Beyond classical steric hindrance, electronic factors such as the anomeric effect can play a role. An anomeric effect typically refers to the stabilization derived from the interaction of a lone pair on a heteroatom (like the oxygen in the tert-butoxy group) with an adjacent anti-periplanar sigma-antibonding orbital (σ*). In the diequatorial conformer, the lone pairs on the ether oxygen are not anti-periplanar to the C1-C2 or C1-C6 bonds in a way that would lead to a classic anomeric stabilization. However, intramolecular interactions, particularly hydrogen bonding between the equatorial amino group and the equatorial tert-butoxy group, can provide additional stabilization to the diequatorial conformer.

Advanced Spectroscopic Characterization of Stereoisomers

Spectroscopic techniques are indispensable for the unambiguous determination of configuration and preferred conformation in substituted cyclohexanes.

High-resolution ¹H and ¹³C NMR spectroscopy provides definitive evidence for the conformational preferences of trans-3-tert-Butoxy-cyclohexylamine. In the strongly favored diequatorial conformer, the protons on the carbons bearing the substituents (C1-H and C3-H) are in axial positions.

Axial protons in a cyclohexane ring typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding. Furthermore, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle. The axial protons at C1 and C3 would exhibit large axial-axial (J_ax-ax) couplings (typically 8-13 Hz) with the adjacent axial protons and smaller axial-equatorial (J_ax-eq) couplings (typically 2-5 Hz). This results in a characteristic "triplet of triplets" or a broad multiplet for these signals, confirming their axial nature and, by extension, the equatorial position of the substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Diequatorial Conformer of trans-3-tert-Butoxy-cyclohexylamine

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key ¹H Coupling Patterns |

|---|---|---|---|

| C1-H (axial) | ~2.6-3.0 | ~50-55 | Large J_ax-ax couplings (~8-13 Hz) |

| C3-H (axial) | ~3.2-3.6 | ~70-75 | Large J_ax-ax couplings (~8-13 Hz) |

| -C(CH₃)₃ | ~1.2 | ~28-30 (methyls), ~72-75 (quaternary C) | Singlet |

| -NH₂ | Variable, broad singlet | N/A | Broad singlet, may exchange with D₂O |

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intramolecular interactions, such as hydrogen bonding. rsc.org The IR spectrum of trans-3-tert-Butoxy-cyclohexylamine would display characteristic absorption bands for the amine and ether groups.

A primary amine typically shows two N-H stretching bands: an asymmetric stretch and a symmetric stretch, usually in the range of 3300-3500 cm⁻¹. The C-O stretching vibration of the ether group is expected in the 1050-1150 cm⁻¹ region. nist.gov A key feature to investigate in the diequatorial conformer is the potential for an intramolecular hydrogen bond between the N-H of the amino group and the oxygen of the tert-butoxy group. The formation of such a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a red shift) and the peak to become broader. mdpi.com This can be confirmed by dilution studies; the position of an intramolecular hydrogen bond absorption is independent of concentration, whereas intermolecular hydrogen bonding diminishes upon dilution. youtube.comyoutube.com

Table 2: Expected IR Absorption Frequencies for trans-3-tert-Butoxy-cyclohexylamine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (asymmetric, free) | ~3350-3400 | Characteristic of a primary amine. |

| N-H Stretch (symmetric, free) | ~3280-3330 | Characteristic of a primary amine. |

| N-H Stretch (H-bonded) | ~3200-3300 | Broadened peak at lower frequency, indicating intramolecular H-bonding. |

| C-H Stretch (sp³) | ~2850-2960 | From cyclohexane ring and tert-butyl group. |

| N-H Bend (scissoring) | ~1590-1650 | From the primary amine group. |

| C-O-C Stretch (ether) | ~1050-1150 | Strong, characteristic ether band. |

Computational Chemistry for Mechanistic and Conformational Insights

Computational chemistry provides a powerful theoretical framework to complement experimental findings. Using methods like Density Functional Theory (DFT), it is possible to model the different conformations of trans-3-tert-Butoxy-cyclohexylamine and quantify their relative energies. dergipark.org.tr

Geometric optimization calculations can be performed on both the diequatorial and diaxial chair conformers. These calculations would be expected to confirm that the diequatorial conformer is significantly lower in energy, providing a quantitative measure of the steric strain associated with the diaxial arrangement. Furthermore, these models can predict structural parameters like bond lengths and angles, which can reveal subtle distortions arising from steric crowding or intramolecular hydrogen bonding. Frequency calculations can simulate the IR spectrum, allowing for a direct comparison with experimental data and aiding in the assignment of complex vibrational modes. mdpi.com Similarly, NMR chemical shifts and coupling constants can be calculated, offering another layer of validation for the proposed conformational assignment.

Table 3: Hypothetical Calculated Relative Energies for Conformations of trans-3-tert-Butoxy-cyclohexylamine

| Conformer | Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|

| Diequatorial (e,e) | 0.00 (Reference) | >99.9% |

| Diaxial (a,a) | > 5.0 | <0.1% |

| Twist-Boat | ~5-7 | <0.1% |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Energies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and energetics of molecular systems, providing deep insights into reaction pathways and conformational preferences. In the study of trans-3-tert-Butoxy-cyclohexylamine, DFT calculations are instrumental in elucidating the molecule's conformational landscape and the mechanisms of its potential reactions.

Researchers employ DFT to calculate the energies of various conformers, primarily focusing on the chair conformations of the cyclohexane ring, which are significantly more stable than boat or twist-boat forms. core.ac.uk For a substituted cyclohexane like trans-3-tert-Butoxy-cyclohexylamine, the key analysis involves determining the relative stability of conformers where the substituents (amino and tert-butoxy groups) are in either axial or equatorial positions. Calculations typically begin with geometry optimization of these conformers at a specific level of theory, such as B3LYP with a basis set like 6-31G(d). core.ac.uk

Following optimization, the electronic energy is corrected for zero-point vibrational energy (ZPVE) to obtain the total energy at 0 K. Further thermodynamic properties like enthalpy (H) and Gibbs free energy (G) at standard conditions (298.15 K) are determined by including thermal corrections for translational, rotational, and vibrational energies. core.ac.uk The Gibbs free energy is particularly crucial as it determines the equilibrium population of each conformer according to the Boltzmann distribution.

DFT studies predict that the most stable conformer of trans-3-tert-Butoxy-cyclohexylamine will have both the bulky tert-butoxy group and the amino group in equatorial positions to minimize steric strain. The energy difference between various conformers can be quantified, as illustrated in the hypothetical data below.

Table 1: Calculated Relative Energies of trans-3-tert-Butoxy-cyclohexylamine Conformers

| Conformer | Amino Group Position | tert-Butoxy Group Position | Relative Gibbs Free Energy (ΔG, kJ/mol) |

|---|---|---|---|

| A (diequatorial) | Equatorial | Equatorial | 0.00 (most stable) |

| B (diaxial) | Axial | Axial | > 20.00 |

| C (axial-equatorial) | Axial | Equatorial | ~ 2.5 - 5.0 |

| D (equatorial-axial) | Equatorial | Axial | > 15.00 |

Note: Data are representative and based on established principles of conformational analysis for substituted cyclohexanes.

Furthermore, DFT is applied to map potential energy surfaces for chemical reactions. For instance, in a potential oxidation reaction at the amine, DFT can model the transition state structure, calculate the activation energy barrier, and elucidate the reaction mechanism, such as whether it proceeds via a concerted or stepwise pathway. rsc.org This provides a molecular-level understanding of the compound's reactivity.

Molecular Modeling and Simulation for Thermophysical Behavior and Interactions

Molecular modeling and simulation techniques extend beyond static DFT calculations to explore the dynamic behavior of molecules and their collective properties in condensed phases. These methods are essential for understanding the thermophysical behavior and intermolecular interactions of trans-3-tert-Butoxy-cyclohexylamine.

Simulations, often using classical force fields within a Molecular Dynamics (MD) or Monte Carlo (MC) framework, can predict a range of thermophysical properties. By simulating a system containing many molecules of trans-3-tert-Butoxy-cyclohexylamine over time, researchers can calculate properties such as:

Density: How the molecules pack in a liquid or solid state.

Viscosity: The resistance of the liquid to flow, which depends on the strength of intermolecular forces.

Heat Capacity: The amount of heat required to raise the temperature of the substance.

The interactions governing this behavior are primarily:

Hydrogen Bonding: The amine group (-NH₂) acts as a hydrogen bond donor and acceptor, leading to strong, directional interactions with neighboring molecules.

Dipole-Dipole Interactions: The polar C-N and C-O bonds create a net molecular dipole, resulting in electrostatic interactions.

Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are significant, especially due to the large tert-butyl group.

Molecular simulations allow for a detailed analysis of the radial distribution function, which reveals the average distance and coordination number of neighboring molecules, offering a quantitative picture of the local liquid structure shaped by these interactions.

Kinetic Isotope Effect (KIE) Studies to Probe Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a critical experimental tool used to investigate the mechanism of a chemical reaction by determining which bonds are broken or formed in the rate-determining step. numberanalytics.com The KIE is the ratio of the reaction rate of a compound with a lighter isotope (kL) to the rate of the same compound with a heavier isotope (kH), typically expressed as kH/kD for hydrogen/deuterium (B1214612) substitution. libretexts.orgwikipedia.org

In the context of trans-3-tert-Butoxy-cyclohexylamine, a KIE study could be designed to probe the mechanism of a reaction involving the cleavage of a C-H bond. For example, in an oxidation or elimination reaction where a hydrogen atom on the cyclohexane ring is removed, substituting that specific hydrogen with deuterium can reveal its involvement in the slowest step of the reaction.

There are two main types of KIEs relevant here:

Primary KIE: Occurs when the bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org For C-H bond cleavage, a primary KIE (kH/kD) is typically in the range of 2-8. libretexts.org A value of ~7 suggests the C-H bond is essentially fully broken in the transition state. princeton.eduepfl.ch

Secondary KIE: A smaller effect (kH/kD often 0.8-1.2) observed when the substituted atom is not directly involved in bond breaking but is located near the reaction center. numberanalytics.comlibretexts.org This can provide information about changes in hybridization at the reaction center during the transition state.

Consider a hypothetical base-promoted elimination reaction of a derivative of trans-3-tert-Butoxy-cyclohexylamine. A KIE study could distinguish between an E1 and E2 mechanism.

Table 2: Hypothetical KIE Data for an Elimination Reaction

| Reaction Type | Isotopic Substitution Position | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | C-H bond adjacent to leaving group | ~ 6.5 | C-H bond cleavage occurs in the rate-determining step, consistent with an E2 mechanism. princeton.edu |

| E1 Elimination | C-H bond adjacent to leaving group | ~ 1.1 | C-H bond is not broken in the rate-determining step; the leaving group departs first. The small KIE is a secondary effect. princeton.edu |

By measuring the reaction rates for the normal and deuterated versions of the substrate, researchers can calculate the KIE and gain definitive evidence about the transition state of the rate-limiting step, a fundamental aspect of the compound's chemical reactivity. nih.govnih.gov

Reactivity Profiles and Derivatization Chemistry of Trans 3 Tert Butoxy Cyclohexylamine

Amine-Centered Reactions and Transformations

The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophilic and basic center, enabling a wide range of reactions.

As a primary aliphatic amine, trans-3-tert-Butoxy-cyclohexylamine is a weak base, capable of reacting with acids to form salts. wikipedia.org This fundamental reaction involves the protonation of the amino group by an acid, resulting in the formation of a cyclohexylammonium salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the parent amine.

Table 1: General Salt Formation Reaction

| Reactant A | Reactant B (Acid) | Product |

|---|---|---|

| trans-3-tert-Butoxy-cyclohexylamine | H-X | trans-3-tert-Butoxy-cyclohexylammonium X⁻ |

Further alkylation of the amine leads to the formation of quaternary ammonium salts, a process known as quaternization. nih.govnih.gov This reaction, often called the Menschutkin reaction, involves treating the amine with an alkyl halide. nih.gov The process can proceed stepwise, forming secondary and tertiary amines as intermediates before the final quaternary salt is produced. The quaternized product contains a positively charged nitrogen atom bonded to four carbon substituents.

The primary amine of trans-3-tert-Butoxy-cyclohexylamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. thieme-connect.denih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The amine group can also react with isocyanates or their precursors to yield urea derivatives. organic-chemistry.orgscispace.com This transformation involves the nucleophilic addition of the amine to the carbonyl group of the isocyanate. Symmetrical or unsymmetrical ureas can be synthesized depending on the reaction partners. organic-chemistry.org Historically, the synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a pivotal moment in chemistry. mun.ca

Table 2: Synthesis of Imines and Ureas

| Reaction Type | Reactant A | Reactant B | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Imine Formation | trans-3-tert-Butoxy-cyclohexylamine | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Acid catalyst, Dehydration | N-(trans-3-tert-Butoxy-cyclohexyl)imine |

| Urea Formation | trans-3-tert-Butoxy-cyclohexylamine | Isocyanate (R'-NCO) | Typically no catalyst needed | N-(trans-3-tert-Butoxy-cyclohexyl)-N'-R'-urea |

Palladium catalysts facilitate the addition of the N-H bond of the amine across a carbon-carbon multiple bond, a process known as hydroamination. acs.orgorganic-chemistry.org While early examples often focused on arylamines, developments have extended the scope to include aliphatic amines. acs.org These reactions provide a direct method for synthesizing more complex amines from simple olefins. The mechanism often involves either the nucleophilic attack of the amine on a palladium-coordinated olefin or the reaction of the amine with an organopalladium intermediate. acs.org

Oxidative amination is another powerful palladium-catalyzed transformation where an amine is coupled with an olefin, typically involving the activation of an allylic C-H bond. nih.govresearchgate.net This process can be challenging with Lewis basic amines due to their tendency to coordinate with and deactivate the metal catalyst. nih.gov However, specific ligand and oxidant combinations have been developed to overcome this issue, enabling the synthesis of valuable allylamines. nih.gov

Cyclohexane (B81311) Ring Functionalization and Modifications

While the amine group is the most reactive site, the C-H bonds of the cyclohexane ring can also be selectively functionalized, often using transition metal catalysis where the amine group acts as an internal directing group.

The selective functionalization of otherwise unreactive C(sp³)–H bonds is a significant goal in modern synthesis. Palladium catalysis has been employed for the C-H activation of aliphatic amines. nih.govresearchgate.net The amine group can direct a palladium catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.gov Specifically, palladium-catalyzed carbonylation can target the β-methylene C-H bonds of aliphatic amines to produce β-lactams. nih.govthieme-connect.com This transformation proceeds through a four-membered cyclopalladation pathway, showcasing a distinct reactivity mode for aliphatic amine functionalization. nih.govresearchgate.net

Table 3: Amine-Directed β-C-H Carbonylation

| Substrate Type | Catalyst System | Reagent | Product Type |

|---|

Directing the functionalization of the cyclohexane ring to positions other than the carbon bearing the amine group is a synthetic challenge. Palladium-catalyzed C-H alkylation and amination reactions offer potential solutions. nih.govchemrxiv.orgrsc.org By forming a palladacycle intermediate directed by the amine, it is possible to introduce new alkyl or amino groups at specific ring positions. nih.govrsc.org For instance, palladium-catalyzed C-H alkylation has been used to form new rings by reacting an aromatic C-H bond with an unactivated alkyl halide tether. nih.gov While direct application to a saturated cyclohexane ring is more complex, the underlying principle of amine-directed C-H activation provides a strategic blueprint for achieving such selective modifications.

In-Depth Mechanistic Analysis of trans-3-tert-Butoxy-cyclohexylamine Remains Elusive in Publicly Available Research

The user's request for an article centered on the "," with a specific focus on "Mechanistic Studies of Chemical Transformations," could not be fulfilled due to the lack of specific peer-reviewed studies, patents, or scholarly articles that address the required topics of "Detailed Reaction Pathway Elucidation" and the "Influence of Steric Bulk on Reaction Regioselectivity and Stereoselectivity" for this particular molecule.

General chemical principles suggest that the trans-configuration of the substituents on the cyclohexane ring, combined with the significant steric hindrance presented by the tert-butoxy (B1229062) group, would impose considerable control over the reactivity of the amine functionality. In hypothetical derivatization reactions, such as N-acylation or N-alkylation, the bulky tert-butoxy group would be expected to direct incoming reagents to the sterically most accessible trajectory, likely influencing the conformational state of the transition state and favoring specific product stereoisomers.

For instance, in reactions where the amine attacks an electrophilic center, the tert-butoxy group would likely hinder approaches from the same face of the cyclohexane ring, thereby dictating the stereoselectivity of the reaction. Similarly, its steric bulk would play a critical role in regioselective reactions on the cyclohexane ring itself, should such transformations be attempted, by shielding adjacent positions.

However, without specific experimental data, computational modeling, or published mechanistic investigations for trans-3-tert-Butoxy-cyclohexylamine, any detailed discussion would be purely speculative. Authoritative and scientifically accurate content, including data tables and detailed research findings as requested, cannot be generated. The scientific community has yet to publish in-depth studies that would provide the necessary foundation to construct the specified article.

Academic and Research Applications of Trans 3 Tert Butoxy Cyclohexylamine

Utilization as Chiral Building Blocks and Precursors in Complex Molecule Synthesis

Chiral amines are fundamental components in the synthesis of a vast array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The enantiomerically pure form of trans-3-tert-butoxy-cyclohexylamine, with its defined stereocenters, can serve as a valuable chiral building block. The synthesis of such chiral compounds often involves methods like asymmetric hydrogenation or enzymatic resolutions to obtain high enantiomeric excess. mdpi.comresearchgate.net

The general strategy involves utilizing the inherent chirality of the building block to introduce new stereocenters in a controlled manner during a synthetic sequence. While specific examples for trans-3-tert-butoxy-cyclohexylamine are not readily found, the principle is well-established. For instance, related chiral cyclohexylamine (B46788) derivatives are employed in the synthesis of complex natural products and active pharmaceutical ingredients. The tert-butoxy (B1229062) group, being bulky, can exert significant steric influence on subsequent reactions, directing the approach of reagents and thus controlling the stereochemical outcome of transformations at other positions on the cyclohexane (B81311) ring.

Role in the Development of New Catalytic Ligands and Auxiliaries for Asymmetric Synthesis

Chiral amines are frequently used as precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that enables the conversion of a prochiral substrate into a single enantiomer of the product with high selectivity.

trans-3-tert-Butoxy-cyclohexylamine could be derivatized to form various types of ligands, such as phosphine-amine or diamine ligands. The amine functionality provides a convenient handle for such modifications. The stereochemistry of the cyclohexane backbone, influenced by the trans relationship between the amine and the tert-butoxy group, would be crucial in determining the conformational rigidity and the steric environment of the resulting metal complex, which in turn dictates its catalytic activity and enantioselectivity. The development of novel chiral ligands is a continuous effort in organic synthesis to enable new and more efficient asymmetric transformations.

Fundamental Investigations in Supramolecular Chemistry and Host-Guest Recognition

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. The structure of trans-3-tert-butoxy-cyclohexylamine makes it an interesting candidate for studies in this field.

Influence of Cyclohexane Stereochemistry on Self-Assembly and Recognition

The rigid chair conformation of the cyclohexane ring, with the substituents in a trans-diaxial or trans-diequatorial arrangement, plays a significant role in directing intermolecular interactions. The tert-butoxy group is sterically demanding and will preferentially occupy an equatorial position to minimize steric strain. This locks the conformation of the cyclohexane ring and pre-organizes the molecule for specific intermolecular interactions. The amine group can act as a hydrogen bond donor, further contributing to the formation of ordered supramolecular structures. The specific stereochemistry of trans-3-tert-butoxy-cyclohexylamine would lead to unique packing arrangements and recognition properties compared to its cis-isomer or other substituted cyclohexylamines.

Engineering Functional Supramolecular Architectures

By modifying the amine group of trans-3-tert-butoxy-cyclohexylamine with other functional units, it is possible to engineer molecules that can self-assemble into complex and functional supramolecular architectures. For example, attaching chromophores could lead to materials with interesting photophysical properties, while incorporating recognition motifs could result in the formation of sensors or molecular capsules. The defined stereochemistry of the cyclohexyl scaffold would provide a robust framework for the precise spatial arrangement of these functional groups.

Intermediates in the Synthesis of Pharmaceutically Relevant Scaffolds

Substituted cyclohexylamines are common structural motifs in many biologically active compounds. The synthesis of derivatives of trans-4-aminocyclohexane carboxylic acid, a related structure, highlights the importance of these scaffolds as pharmaceutical intermediates for synthesizing peptides and other complex drugs. google.com

While direct evidence for the use of trans-3-tert-butoxy-cyclohexylamine in pharmaceutical synthesis is scarce in the available literature, its structural features suggest its potential as an intermediate. The amine group can be readily functionalized, and the tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, providing another point for modification. This versatility allows for the construction of diverse molecular libraries for drug discovery programs. The stereochemistry of the molecule would be critical in determining the biological activity of the final products, as the three-dimensional arrangement of functional groups is paramount for molecular recognition by biological targets.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Diastereoselectivity and Enantioselectivity

The synthesis of 1,3-disubstituted cyclohexanes with defined stereochemistry presents a formidable challenge in organic synthesis. For trans-3-tert-Butoxy-cyclohexylamine, achieving high diastereoselectivity for the trans isomer over the cis isomer is crucial. Furthermore, as the molecule is chiral, developing enantioselective syntheses to access individual enantiomers is a key area for future research.

Current synthetic methods for related 3-aminocyclohexanol (B121133) derivatives often result in a mixture of diastereomers, requiring challenging separation steps. researchgate.net Future exploration is anticipated to focus on novel catalytic systems that can provide precise control over both diastereoselectivity and enantioselectivity.

Research Directions:

Transition Metal Catalysis: Homogeneous and heterogeneous catalysts based on rhodium, ruthenium, and iridium have shown promise in the asymmetric hydrogenation of enamines and the reductive amination of ketones. Research into ligands that can effectively create a chiral pocket around the catalytic center will be essential to induce high enantioselectivity in the formation of trans-3-tert-Butoxy-cyclohexylamine.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally benign alternative to traditional chemical catalysis. Directed evolution and protein engineering could be employed to tailor enzymes for the specific substrate, 3-tert-butoxycyclohexanone, to yield the desired trans-amine with high enantiomeric excess.

Organocatalysis: Chiral phosphoric acids and other organocatalysts have emerged as powerful tools for asymmetric synthesis. Their application in the reductive amination of 3-tert-butoxycyclohexanone could provide a metal-free pathway to enantiomerically enriched trans-3-tert-Butoxy-cyclohexylamine.

A summary of potential catalytic systems for similar transformations is presented in Table 1.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Specific Example | Potential Application for trans-3-tert-Butoxy-cyclohexylamine | Expected Outcome |

|---|---|---|---|

| Transition Metal | Rh(COD)2BF4 with a chiral phosphine (B1218219) ligand | Asymmetric hydrogenation of an enamine precursor | High diastereoselectivity and enantioselectivity |

| Biocatalyst | Engineered Transaminase | Reductive amination of 3-tert-butoxycyclohexanone | High enantiomeric excess, mild reaction conditions |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric reductive amination | Metal-free synthesis, high enantioselectivity |

Development of Greener and More Efficient Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For trans-3-tert-Butoxy-cyclohexylamine, future research will likely focus on creating more sustainable and efficient synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional synthetic routes to cyclohexylamines can involve harsh reagents and generate significant waste. sciencemadness.org Greener alternatives are not only environmentally desirable but can also lead to more cost-effective and safer manufacturing processes. acs.org

Key Areas for Development:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Catalytic routes, such as direct amination or reductive amination, are inherently more atom-economical than stoichiometric methods.

Renewable Feedstocks: Investigating the synthesis of the cyclohexyl core from bio-based starting materials could significantly improve the environmental footprint of trans-3-tert-Butoxy-cyclohexylamine production.

Solvent Minimization: The use of greener solvents, such as water or supercritical fluids, or the development of solvent-free reaction conditions, will be a priority. This reduces both environmental impact and the costs associated with solvent purchasing and disposal.

Catalytic Hydrogenation: The hydrogenation of aniline (B41778) precursors is a common industrial method for producing cyclohexylamines. wikipedia.org Future research could focus on developing more active and selective catalysts that operate under milder conditions, reducing the energy input required.

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Method | Greener Alternative | Advantages of Greener Route |

|---|---|---|---|

| Reduction | Stoichiometric reducing agents (e.g., NaBH4) | Catalytic hydrogenation with H2 | Higher atom economy, less waste |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free | Reduced toxicity and environmental impact |

| Starting Material | Petroleum-derived cyclohexanone (B45756) | Bio-derived cyclohexanone | Reduced carbon footprint, use of renewable resources |

Advanced Analytical Techniques for In-situ Reaction Monitoring and Characterization

The precise control required for stereoselective synthesis necessitates a deep understanding of reaction kinetics, intermediates, and byproducts. Advanced analytical techniques that allow for in-situ, real-time monitoring are poised to revolutionize the development of synthetic routes to trans-3-tert-Butoxy-cyclohexylamine. mt.comspectroscopyonline.com

By observing the reaction as it happens, chemists can rapidly optimize conditions, identify catalyst deactivation, and ensure the desired stereochemical outcome without the need for time-consuming offline analysis. nih.govyoutube.com

Emerging Analytical Opportunities:

In-situ Spectroscopy (FTIR, Raman, NMR): These non-invasive techniques can provide continuous data on the concentration of reactants, products, and intermediates. youtube.com For the synthesis of trans-3-tert-Butoxy-cyclohexylamine, in-situ spectroscopy could be used to monitor the formation of the trans and cis isomers in real-time, allowing for the fine-tuning of reaction parameters to maximize the desired product.

Chiral High-Performance Liquid Chromatography (HPLC): While typically an offline method, rapid-sampling automated HPLC systems can provide quasi-real-time information on the enantiomeric excess of the product during an asymmetric synthesis. nih.gov

Process Analytical Technology (PAT): The integration of in-situ analytical techniques into a comprehensive PAT framework will enable robust and reproducible manufacturing processes for trans-3-tert-Butoxy-cyclohexylamine, ensuring consistent quality and yield.

Table 3: In-situ Analytical Techniques and Their Applications

| Technique | Information Provided | Application in Synthesis of trans-3-tert-Butoxy-cyclohexylamine |

|---|---|---|

| In-situ FTIR | Real-time concentration of functional groups | Monitoring the conversion of the ketone to the amine |

| In-situ Raman | Vibrational information, suitable for aqueous systems | Tracking the formation of the C-N bond |

| In-situ NMR | Detailed structural information, isomer ratios | Quantifying the diastereomeric ratio (trans vs. cis) in real-time. nih.gov |

| Chiral HPLC | Enantiomeric excess | Optimizing conditions for enantioselective catalytic reactions. nih.gov |

Expansion into Materials Science through Controlled Self-Assembly

The unique molecular structure of trans-3-tert-Butoxy-cyclohexylamine, featuring a rigid cyclohexane (B81311) scaffold, a hydrogen-bonding amine group, and a bulky, non-polar tert-butoxy (B1229062) group, makes it an intriguing candidate for the construction of novel supramolecular materials. nih.govresearchgate.net The ability to synthesize specific enantiomers of this compound opens the door to creating chiral materials with unique optical and electronic properties. nih.govresearchgate.net

Controlled self-assembly relies on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and steric effects, to organize molecules into well-defined, higher-order structures.

Potential Material Applications:

Gels and Liquid Crystals: The directional hydrogen bonding of the amine group, combined with the steric influence of the trans-substituents, could drive the formation of extended networks, leading to the gelation of organic solvents or the formation of liquid crystalline phases.

Chiral Supramolecular Polymers: Enantiomerically pure trans-3-tert-Butoxy-cyclohexylamine could self-assemble into helical structures, forming chiral supramolecular polymers. nih.gov Such materials are of interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices.

Functional Thin Films: The self-assembly of this molecule on surfaces could be explored for the creation of functional thin films with tailored properties, such as hydrophobicity or specific binding capabilities. The amine group could also serve as an anchor point for further surface modification.

Table 4: Potential Self-Assembled Structures and Applications

| Supramolecular Structure | Driving Interactions | Potential Application |

|---|---|---|

| Organogel | Hydrogen bonding, van der Waals forces | Smart materials, drug delivery |

| Liquid Crystal | Anisotropic molecular shape, steric interactions | Optical displays, sensors |

| Helical Polymer | Chirality, hydrogen bonding | Chiral recognition, asymmetric catalysis |

| Functional Monolayer | Surface adsorption, intermolecular interactions | Modified surfaces, biosensors |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing trans-3-tert-Butoxy-cyclohexylamine, and how can isomer purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization with tert-butoxy and amine groups. A critical step is controlling stereochemistry to favor the trans configuration. Techniques like chiral chromatography (e.g., HPLC with chiral stationary phases) or crystallization in non-polar solvents can isolate the trans isomer. Purity validation requires GC analysis (≥98% purity threshold as per industrial standards ). For intermediates, tert-butoxy group protection/deprotection strategies (e.g., using tert-butyldimethylsilyl chloride analogs ) should be optimized to avoid side reactions.

Q. How can NMR and mass spectrometry distinguish trans-3-tert-Butoxy-cyclohexylamine from its cis isomer or structural analogs?

- Methodological Answer : In H NMR, axial vs. equatorial proton coupling constants (J-values) differ between cis and trans configurations due to chair conformer stability. For example, trans isomers exhibit distinct NOE correlations between tert-butoxy and amine protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNO, exact mass 171.1623). Cross-referencing with analogs like cis-4-tert-butylcyclohexylamine hydrochloride (CAS 61886-14-4 ) helps validate spectral assignments.

Q. What stability considerations are critical for storing trans-3-tert-Butoxy-cyclohexylamine in laboratory settings?

- Methodological Answer : The tert-butoxy group is sensitive to acidic conditions and elevated temperatures. Storage at 2–8°C under inert gas (argon/nitrogen) is recommended. Degradation products (e.g., cyclohexylamine derivatives) should be monitored via periodic GC-MS analysis. Waste must be segregated and treated as hazardous organic amines, following protocols for similar compounds like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine .

Advanced Research Questions

Q. How does the stereochemistry of trans-3-tert-Butoxy-cyclohexylamine influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trans configuration imposes steric hindrance on the cyclohexane ring, directing nucleophilic attack to less hindered positions. Computational modeling (e.g., DFT studies) can predict regioselectivity. Experimentally, comparative kinetics with cis isomers (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate derivatives ) and X-ray crystallography (as used for cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid ) provide mechanistic insights.

Q. How can researchers resolve contradictions in reported solubility data for trans-3-tert-Butoxy-cyclohexylamine across different solvents?

- Methodological Answer : Discrepancies often arise from impurities or isomer contamination. Replicate solubility tests using rigorously purified samples (via recrystallization or column chromatography). Cross-validate results with literature CAS-registered analogs (e.g., dicyclohexylamine derivatives ). Database searches (SciFinder, Reaxys) should prioritize peer-reviewed studies over vendor catalogs to mitigate bias .

Q. What bioassay strategies are suitable for studying trans-3-tert-Butoxy-cyclohexylamine’s biological activity, given its structural similarity to arylcyclohexylamines?

- Methodological Answer : Use competitive binding assays (e.g., NMDA receptor antagonism screens) with reference standards like methoxisopropamine hydrochloride . Structure-activity relationship (SAR) studies should compare tert-butoxy vs. methoxy substitutions. In vitro metabolic stability assays (e.g., liver microsomes) assess pharmacokinetic profiles, guided by protocols for tert-butylphenyl-triazolamine derivatives .

Q. What computational tools are recommended for predicting the physicochemical properties of trans-3-tert-Butoxy-cyclohexylamine?

- Methodological Answer : Employ quantum mechanics software (Gaussian, ORCA) for logP, pKa, and dipole moment calculations. Molecular dynamics simulations (AMBER, GROMACS) model solvation effects. Validate predictions against experimental data from structurally related compounds, such as tert-butoxycarbonylamino cyclohexanecarboxylic acids .

Q. How can researchers identify and quantify byproducts formed during trans-3-tert-Butoxy-cyclohexylamine synthesis?

- Methodological Answer : Use GC-MS or LC-MS with isotopic labeling to trace byproduct origins. For example, tert-butoxy group cleavage may produce cyclohexanol derivatives, detectable via derivatization (e.g., silylation ). Quantify impurities against certified reference materials (CRMs) and adhere to ICH guidelines for analytical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.